

# An In-depth Technical Guide to the Thermochemical Properties of (-)-α-Pinene

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

(-)- $\alpha$ -Pinene, a bicyclic monoterpene, is a primary constituent of turpentine and the essential oils of many coniferous trees. As a naturally abundant and chiral molecule, it serves as a valuable starting material in the synthesis of fine chemicals, fragrances, and pharmaceutical intermediates. A thorough understanding of its thermochemical properties is paramount for the safe handling, process optimization, and application of this versatile compound. This technical guide provides a comprehensive overview of the key thermochemical data of (-)- $\alpha$ -pinene, detailed experimental protocols for their determination, and a visualization of its atmospheric oxidation pathway.

### **Thermochemical Data Summary**

The following tables summarize the critical thermochemical properties of (-)- $\alpha$ -pinene, providing a ready reference for computational modeling, reaction engineering, and safety assessments.



Property	Value	Units	Reference(s)
Molecular Formula	C10H16	-	[1]
Molar Mass	136.23	g/mol	[1]
Standard Enthalpy of Combustion (liquid)	-6205.3 ± 2.9	kJ/mol	[2]
Enthalpy of Combustion (liquid at 25°C)	42939	kJ/kg	[3]
Standard Enthalpy of Vaporization	44.6 ± 0.1	kJ/mol	[2]
Enthalpy of Vaporization	35.74	kJ/mol at 429.29 K	[3]
42.5	kJ/mol at 335 K	[1]	_
40.2	kJ/mol at 380 K	[1]	_
45.0	kJ/mol at 307 K	[1]	_
43.4	kJ/mol at 308 K	[1]	_
Ideal Gas Heat Capacity (Cp,gas)	274.36	J/mol·K at T(K)	[4]
292.47	J/mol·K at T(K)	[4]	
309.23	J/mol·K at T(K)	[4]	_

## **Experimental Protocols**

Accurate determination of thermochemical properties requires rigorous experimental procedures. This section details the methodologies for three key techniques: bomb calorimetry, differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC).

## Determination of Enthalpy of Combustion via Bomb Calorimetry

### Foundational & Exploratory





The enthalpy of combustion of a volatile liquid like (-)- $\alpha$ -pinene is determined using a bomb calorimeter, following a procedure adapted from the ASTM D240 standard test method for liquid hydrocarbon fuels.[1][2][3][5][6][7]

#### Apparatus:

- Oxygen bomb calorimeter
- Stainless steel crucible
- Fuse wire (e.g., platinum or nichrome)
- Cotton thread
- Analytical balance (±0.1 mg)
- Oxygen cylinder with pressure regulator
- Water bath with controlled temperature

#### Procedure:

- Sample Preparation: Accurately weigh approximately 0.5 1.0 g of (-)-α-pinene into a tared stainless steel crucible. Due to its volatility, this step should be performed quickly and in a well-ventilated area. A gelatin capsule can be used to contain the liquid sample, with its heat of combustion being accounted for in the final calculations.
- Bomb Assembly: Place the crucible in the support inside the oxygen bomb. Attach a 10 cm length of fuse wire to the electrodes, ensuring it is in contact with a cotton thread that is partially submerged in the (-)-α-pinene. Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor.
- Oxygen Charging: Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.
  Then, charge the bomb with pure oxygen to a pressure of 25-30 atm.
- Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water (typically 2000 g). The water temperature should be adjusted to be a few degrees below the expected final temperature.



- Combustion: Immerse the calorimeter in the water bath and allow the system to reach thermal equilibrium. Ignite the sample by passing an electric current through the fuse wire.
- Temperature Measurement: Record the water temperature at regular intervals (e.g., every 30 seconds) before, during, and after combustion until a constant temperature is reached.
- Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of (-)-α-pinene is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of combustion of the fuse wire and cotton thread.

# Determination of Heat Capacity and Enthalpy of Vaporization via Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure the heat capacity and enthalpy of phase transitions, such as vaporization, for liquid samples.

#### Apparatus:

- Differential Scanning Calorimeter with a refrigerated cooling system
- · Hermetically sealed aluminum or stainless steel pans and lids
- Crimper for sealing the pans
- Syringe for sample transfer
- Inert purge gas (e.g., nitrogen)

#### Procedure:

• Sample Preparation: Using a syringe, accurately dispense a small amount (typically 5-10 mg) of (-)-α-pinene into a tared hermetically sealable pan. Immediately seal the pan using a crimper to prevent evaporative loss. An empty, sealed pan is used as a reference.



- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.
- Heat Capacity Measurement:
  - Equilibrate the sample at the starting temperature (e.g., 25°C).
  - Heat the sample at a controlled rate (e.g., 10-20°C/min) over the desired temperature range.
  - The heat flow difference between the sample and reference is recorded as a function of temperature.
  - The heat capacity is calculated by comparing the heat flow of the sample to that of a known standard, such as sapphire, under the same conditions.[8]
- Enthalpy of Vaporization Measurement:
  - A small hole is pierced in the lid of the sealed pan to allow for controlled vaporization.
  - The sample is heated at a constant rate, and the endothermic peak corresponding to vaporization is recorded.
  - The enthalpy of vaporization is determined by integrating the area of the vaporization peak.[9]

# Thermal Stability Assessment via Accelerating Rate Calorimetry (ARC)

ARC is employed to study the thermal stability and potential for runaway reactions of a substance under adiabatic conditions.

#### Apparatus:

- Accelerating Rate Calorimeter
- Spherical sample bomb (e.g., titanium or stainless steel)



- Pressure transducer
- Thermocouples

#### Procedure:

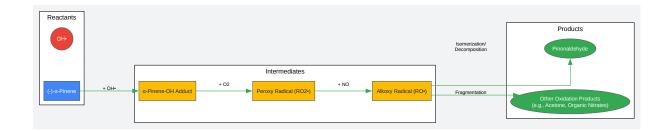
- Sample Preparation: A known mass of (-)- $\alpha$ -pinene is loaded into the sample bomb. The bomb is then sealed.
- Instrument Setup: The bomb is placed within the ARC's adiabatic chamber. The system is programmed with a "heat-wait-search" sequence.
- Thermal Stability Test:
  - Heat: The sample is heated in small, incremental steps (e.g., 5°C).
  - Wait: After each heating step, the system holds the temperature constant to allow for thermal equilibrium.
  - Search: The calorimeter monitors the rate of temperature change of the sample. If the self-heating rate exceeds a predefined threshold (e.g., 0.02°C/min), the instrument switches to adiabatic mode.
- Adiabatic Tracking: In adiabatic mode, the surrounding heaters match the temperature of the sample, preventing heat loss. The temperature and pressure of the sample are continuously recorded as the exothermic decomposition reaction accelerates.
- Data Analysis: The data obtained (temperature and pressure versus time) are used to determine key safety parameters, including the onset temperature of decomposition, the time to maximum rate, and the adiabatic temperature rise.

# Visualization of the Atmospheric Oxidation of (-)- $\alpha$ -Pinene

The atmospheric oxidation of (-)- $\alpha$ -pinene, primarily initiated by hydroxyl (OH) radicals, is a complex process that contributes to the formation of secondary organic aerosols. The following



diagram, generated using the DOT language, illustrates a simplified initial pathway of this reaction.



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